Bis(1-methylpiperidin-4-yl)amine

Description

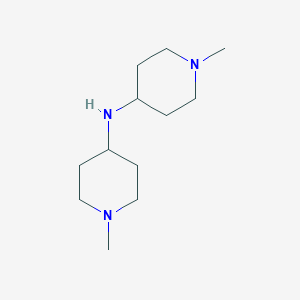

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-7-3-11(4-8-14)13-12-5-9-15(2)10-6-12/h11-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBSZFPXXCBOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375581 | |

| Record name | bis(1-methylpiperidin-4-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117927-28-3 | |

| Record name | bis(1-methylpiperidin-4-yl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylpiperidin-4-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis 1 Methylpiperidin 4 Yl Amine and Analogues

Reductive Amination Strategies

Reductive amination stands as a powerful and widely employed method for the formation of carbon-nitrogen bonds, offering a direct and efficient route to secondary and tertiary amines from carbonyl compounds and amines. organic-chemistry.orgmasterorganicchemistry.com This strategy is particularly relevant for the synthesis of Bis(1-methylpiperidin-4-yl)amine and its analogs.

Direct Reductive Amination Protocols for this compound

The most direct synthetic route to this compound involves the reductive amination of 1-methyl-4-piperidone (B142233) with 1-methyl-4-aminopiperidine. This one-pot reaction proceeds through the initial formation of an iminium ion intermediate, which is subsequently reduced in situ to yield the target secondary amine.

A typical procedure involves the reaction of equimolar amounts of 1-methyl-4-piperidone and 1-methyl-4-aminopiperidine in a suitable solvent, such as a lower alcohol (e.g., methanol (B129727) or ethanol) or a chlorinated solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane). The reaction is carried out in the presence of a reducing agent. While various reducing agents can be employed, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred due to their mildness and selectivity for the iminium ion over the starting ketone. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically performed at room temperature and can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine its completion.

| Reactants | Reducing Agent | Solvent | Temperature | Yield |

| 1-Methyl-4-piperidone, 1-Methyl-4-aminopiperidine | Sodium triacetoxyborohydride | Dichloromethane | Room Temperature | High |

| 1-Methyl-4-piperidone, 1-Methyl-4-aminopiperidine | Sodium cyanoborohydride | Methanol | Room Temperature | Good |

| 1-Methyl-4-piperidone, 1-Methyl-4-aminopiperidine | Hydrogen (catalytic) | Ethanol | Elevated | Moderate to High |

This table presents typical conditions for the direct reductive amination synthesis of this compound. The specific yields can vary based on the precise reaction conditions and purification methods employed.

Sequential and Cascade Reductive Amination in the Synthesis of Related Piperidine (B6355638) and Piperazine (B1678402) Derivatives

The principles of reductive amination can be extended to sequential or cascade reactions to build more complex architectures, such as piperazine derivatives, which share structural similarities with the target molecule. For instance, a double reductive amination approach can be utilized, where a primary amine is reacted with two equivalents of a carbonyl compound. mdpi.com This strategy is particularly useful for creating symmetrical diamines.

In a related context, the synthesis of piperazine rings can be achieved through the reductive cyclization of dioximes, which are formed from the sequential addition of a primary amine to two equivalents of a nitrosoalkene. mdpi.com This cascade process highlights the versatility of reductive amination in constructing heterocyclic systems. While not a direct synthesis of this compound, these methodologies demonstrate the potential for applying similar principles to create diverse libraries of related compounds.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution provides an alternative and powerful approach for the construction of the C-N bond central to the this compound structure. This method typically involves the reaction of a piperidine derivative bearing a good leaving group with an amino-piperidine nucleophile.

Alkylation Approaches utilizing Halogenated Precursors

A viable synthetic strategy involves the alkylation of 1-methyl-4-aminopiperidine with a halogenated piperidine precursor, such as 4-chloro-1-methylpiperidine (B1359792) or 4-bromo-1-methylpiperidine. In this Sₙ2 reaction, the amino group of 1-methyl-4-aminopiperidine acts as the nucleophile, displacing the halide from the other piperidine ring.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the hydrohalic acid formed as a byproduct. Heating the reaction mixture is often necessary to drive the reaction to completion. The choice of the halogenated precursor can influence the reaction rate, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

| Nucleophile | Electrophile | Base | Solvent | Temperature |

| 1-Methyl-4-aminopiperidine | 4-Chloro-1-methylpiperidine | Triethylamine | Acetonitrile | Reflux |

| 1-Methyl-4-aminopiperidine | 4-Bromo-1-methylpiperidine | Diisopropylethylamine | DMF | 80-100 °C |

This table outlines general conditions for the synthesis of this compound via nucleophilic substitution. Reaction times and yields are dependent on the specific substrates and conditions used.

Amination via Carbonyl Compounds and Their Derivatives

While direct reductive amination is a primary method, other carbonyl-based amination strategies can be considered for the synthesis of related structures. For instance, the reaction of an amine with a ketone can lead to the formation of an enamine, which can then undergo further transformations. Although not a direct route to this compound, the principles of carbonyl reactivity are fundamental to many synthetic approaches in this area.

Cyclization-Based Synthetic Routes

Cyclization reactions represent a powerful strategy for the de novo synthesis of piperidine rings and can be adapted to form bis-piperidine structures. whiterose.ac.uk These methods often involve the formation of a linear precursor containing the necessary atoms, which then undergoes an intramolecular reaction to form the heterocyclic ring.

For the synthesis of bis-piperidine analogues, a potential strategy could involve the construction of a linear precursor containing two appropriately positioned nitrogen atoms and the carbon backbones destined to become the piperidine rings. For example, a diamine could be reacted with a di-electrophile in a cyclization cascade. While specific examples for the direct synthesis of this compound via a cyclization-based route are not prominently described in the literature, the general principles of intramolecular cyclization remain a key tool for the synthesis of complex piperidine-containing molecules. mdpi.comwhiterose.ac.uk For instance, intramolecular reductive amination of a linear amino-aldehyde can lead to the formation of a piperidine ring. mdpi.com

Intramolecular Cyclization Methods for Piperidine Ring Formation

Intramolecular cyclization is a fundamental strategy for the construction of the piperidine ring, a key component of this compound. nih.gov These methods involve the formation of a new carbon-carbon or carbon-nitrogen bond within a single molecule to create the heterocyclic ring. nih.gov

One classic example is the Dieckmann condensation , which is the intramolecular reaction of a diester in the presence of a base to form a β-keto ester. organic-chemistry.org For the synthesis of piperidone precursors, a primary amine can be reacted with two equivalents of an acrylate (B77674) ester, followed by a Dieckmann condensation, hydrolysis, and decarboxylation to yield a 4-piperidone (B1582916). organic-chemistry.org This 4-piperidone is a crucial intermediate that can be further functionalized. sigmaaldrich.com

Another important intramolecular approach is the aza-Michael reaction , where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound within the same molecule. This method has been used for the enantioselective synthesis of substituted piperidines. nih.gov

The following table summarizes some intramolecular cyclization methods for piperidine ring formation:

| Cyclization Method | Description | Key Intermediates | Ref. |

| Dieckmann Condensation | Intramolecular reaction of a diester with a base. | Diesters, β-keto esters | organic-chemistry.org |

| Aza-Michael Reaction | Intramolecular addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl. | N-tethered alkenes | nih.gov |

| Reductive Hydroamination | Acid-mediated alkyne functionalization followed by reduction. | Iminium ions | nih.gov |

Intermolecular Annulation Processes towards this compound Scaffolds

Intermolecular annulation involves the formation of a ring from two or more separate components. nih.gov In the context of bispiperidine synthesis, this can involve the coupling of two piperidine precursors or the construction of a second piperidine ring onto an existing one.

A notable example is the bio-inspired synthesis of tetracyclic bis-piperidine alkaloids, where a key step involves a transannular cyclization of a macrocyclic bis(dihydropyridine) intermediate. mdpi.com While structurally more complex than the target compound, these syntheses illustrate the power of intermolecular strategies in assembling bispiperidine frameworks. More direct approaches can involve [5+1] annulations, where a five-atom component reacts with a one-atom component to form the six-membered piperidine ring. nih.gov

Diels-Alder reactions have also been employed in the synthesis of annulated 2,2'-bipyridine (B1663995) analogues with piperidine rings, showcasing a [4+2] cycloaddition strategy to build the heterocyclic system. mdpi.comnih.gov

Radical-Mediated Cyclizations in Related Systems

Radical cyclizations offer a powerful method for the formation of C-C bonds under mild conditions and have been applied to the synthesis of substituted piperidines. nih.govacs.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization onto a double or triple bond.

For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported to produce 2,4,5-trisubstituted piperidines stereoselectively. nih.gov The choice of the radical initiator and trapping agent, such as tributyltin hydride or the less toxic tris(trimethylsilyl)silane, can influence the diastereoselectivity of the reaction. organic-chemistry.orgacs.org While not directly reported for the synthesis of this compound, this methodology could be adapted to create highly substituted piperidine precursors for more complex analogues. Photoredox catalysis has also emerged as a modern tool for initiating radical cyclizations to form spirocyclic piperidines. nih.gov

Cross-Coupling Methodologies

Transition Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the formation of C-N bonds to link two piperidine rings. While specific examples for the synthesis of this compound are not prevalent in the searched literature, the general principles of reactions like the Buchwald-Hartwig amination are applicable.

This reaction would involve the coupling of a 4-halopiperidine derivative with a 4-aminopiperidine (B84694) derivative in the presence of a palladium or copper catalyst with an appropriate ligand. Such methods are widely used for the synthesis of N-aryl and N-alkyl amines. nih.gov The synthesis of tetracyclic bis-piperidine alkaloids has utilized copper-catalyzed ring closure to form macrocyclic structures containing piperidine units. mdpi.com

Stereoselective Synthesis of this compound Precursors and Analogues

The development of stereoselective methods is crucial for the synthesis of chiral analogues of this compound, which may exhibit unique biological activities.

Asymmetric Hydrogenation Approaches to Chiral Amine Fragments

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral amines from prochiral precursors like imines or enamines. libretexts.org This method is highly relevant for producing chiral 4-aminopiperidine derivatives, which are key building blocks for chiral analogues of the target compound.

Transition metal catalysts, particularly those based on rhodium, iridium, and ruthenium, with chiral phosphine (B1218219) ligands are commonly employed. libretexts.org The asymmetric hydrogenation of cyclic imines has been shown to produce chiral cyclic amines with high enantioselectivity. libretexts.org For instance, rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene has been used for the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. nih.gov

The following table provides examples of catalyst systems used in the asymmetric hydrogenation for the synthesis of chiral amine precursors.

| Catalyst System | Substrate Type | Product Type | Ref. |

| Rhodium-Diphosphine | α-Dehydroamino Ketones | Chiral Cyclic trans-β-Amino Alcohols | nih.gov |

| Iridium-Ferrocenylphosphine | N-Aryl Imines | Chiral Amines | libretexts.org |

| Rhodium/DTBM-SEGPHOS | Tetrasubstituted Fluoroalkene | Chiral 4-Amino-3-fluoropiperidine | nih.gov |

Diastereoselective Control in Piperidine Ring Construction

The stereoselective construction of the piperidine ring is a critical aspect in the synthesis of complex molecules like this compound analogues. Achieving the desired diastereoselectivity often dictates the biological activity and physical properties of the final compound. Researchers have developed several strategies to control the stereochemistry of substituted piperidines.

One effective method involves the use of chiral auxiliaries. For instance, the condensation of a nonenolizable aldehyde with (R)-2-methylpropane-2-sulfinamide can produce an Ellman N-sulfinyl imine. Subsequent stereoselective allylation at the si face of the imine, coordinated by transition metals such as magnesium, indium, or zinc, yields a homoallylic amine with controlled stereochemistry. This intermediate can then be further elaborated into a 2,4,6-trisubstituted piperidine through a series of steps including acylation and aza-Prins cyclization. core.ac.uk This approach allows for the generation of stereochemically diverse piperidines by carefully selecting the starting materials and reaction conditions. core.ac.uk

Substrate-controlled diastereoselective synthesis is another powerful tool. For example, the intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters has been used to generate bicyclic lactams. These intermediates can be converted to cis-4-hydroxy-2-methyl piperidine derivatives through a desulfurization process followed by diastereoselective reduction. The stereochemical outcome is dictated by the hydride reagent attacking from the less hindered face of the molecule. nih.gov

Furthermore, nucleophilic substitution reactions on 2-alkoxy or 2-acyloxypiperidines, catalyzed by metal triflates, offer another avenue for diastereoselective synthesis. The stereoselectivity of these reactions can be influenced by the nature of the substituents on the piperidine ring. For example, 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine reacts with silyl (B83357) enolates to give predominantly cis-2-alkylated products, while 2,3-diacyloxy-N-benzyloxycarbonylpiperidines favor the formation of trans products. acs.org The precise control over the stereochemistry in these reactions is crucial for the synthesis of complex natural products and pharmaceutical agents. acs.org

| Method | Key Features | Stereochemical Outcome | Reference |

| Chiral Auxiliary (Ellman's) | Use of (R)-2-methylpropane-2-sulfinamide and aza-Prins cyclization. | High stereoselective control in forming 2,4,6-trisubstituted piperidines. | core.ac.uk |

| Substrate-Controlled Cyclization | Intramolecular Corey–Chaykovsky reaction of β-enaminoester derivatives. | High diastereoselectivity in generating bicyclic lactams, leading to cis-4-hydroxy-2-methyl piperidines. | nih.gov |

| Nucleophilic Substitution | Metal triflate-catalyzed reaction of 2-acyloxypiperidines with silyl enolates. | Tunable cis or trans selectivity based on the substitution pattern of the piperidine precursor. | acs.org |

Multi-Component Reactions for Structural Diversification of this compound Analogues

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to generate complex products, making them ideal for creating libraries of structurally diverse compounds. nih.gov The application of MCRs to the synthesis of this compound analogues allows for the rapid introduction of various functional groups and structural motifs.

One notable example is the vinylogous Mannich reaction. A three-component reaction between a functionalized dienolate, an aldehyde, and an amine can produce a cyclized chiral dihydropyridinone. rsc.org This intermediate serves as a versatile building block for a wide range of substituted piperidines. rsc.org By varying the aldehyde and amine components, a diverse array of analogues can be synthesized.

The Ugi four-component reaction (U-4CR) is another powerful MCR that combines a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-amino acid derivatives. mdpi.com By employing 1-methyl-4-piperidone as the carbonyl component and a suitable primary amine, this reaction can be adapted to generate analogues with a dipeptide-like scaffold attached to the piperidine ring. mdpi.com The versatility of the Ugi reaction allows for extensive structural diversification by simply changing the carboxylic acid and isocyanide inputs. nih.gov

A study on the condensation of salicylaldehyde, 1-methyl-4-piperidone, and methylamine (B109427) revealed the formation of a novel, complex heterocyclic system through a multi-component pathway. researchgate.net This highlights the potential of MCRs to generate unique and previously inaccessible molecular architectures based on the piperidine scaffold. researchgate.net

| Reaction Type | Components | Resulting Structure | Reference |

| Vinylogous Mannich Reaction | Dienolate, Aldehyde, Amine | Chiral dihydropyridinones, precursors to multi-substituted piperidines. | rsc.org |

| Ugi Four-Component Reaction | Amine, Carbonyl (e.g., 1-methyl-4-piperidone), Carboxylic Acid, Isocyanide | α-amino acid derivatives with a piperidine moiety. | mdpi.com |

| Condensation Reaction | Salicylaldehyde, 1-methyl-4-piperidone, Methylamine | Complex polycyclic heterocyclic system. | researchgate.net |

Oxidation and Reduction Transformations of this compound Precursors

Oxidation and reduction reactions are fundamental transformations in the synthesis of piperidine-containing compounds, including precursors to this compound. These reactions are often employed to install or modify key functional groups and to construct the heterocyclic ring itself.

A common synthetic route to piperidines involves the reduction of a corresponding pyridine (B92270) derivative. For example, catalytic hydrogenation is a widely used method for this transformation. In some cases, transfer hydrogenation conditions are employed to convert a piperidine-4-carboxylic acid to a 1-methylpiperidine-4-carboxylic acid, which can then be used in subsequent coupling reactions. google.com

Reductive amination is a key strategy for forming the central amine linkage in bis(piperidin-4-yl)amine structures. This typically involves the reaction of a piperidin-4-one with an amine, followed by reduction of the resulting imine or enamine in situ. Similarly, the reductive dimerization of N-acyloxyiminium ions, generated from 2-methoxy-5-silyloxymethyl-N-Boc pyrrolidines, using samarium diiodide has been shown to produce bis-proline compounds with high regio- and diastereocontrol. nih.gov A similar strategy could conceptually be applied to piperidone-derived iminium ions.

Oxidation reactions can be used to introduce functionality into the piperidine ring. For instance, the anodic cyanation of 2-alkyl-N-phenylpiperidines has been demonstrated as a method to produce 2-cyano-6-alkyl-N-phenylpiperidines with a high degree of regioselectivity. While not directly applied to this compound, this illustrates how electrochemical oxidation can be used to functionalize piperidine rings.

| Transformation | Precursor | Reagents/Conditions | Product | Reference |

| Reduction | Piperidine-4-carboxylic acid | Transfer hydrogenation | 1-Methylpiperidine-4-carboxylic acid | google.com |

| Reductive Dimerization | N-acyloxyiminium ions | Samarium diiodide | Dimeric proline compounds | nih.gov |

| Oxidation (Cyanation) | 2-Alkyl-N-phenylpiperidine | Anodic oxidation | 2-Cyano-6-alkyl-N-phenylpiperidine |

Advanced Spectroscopic and Computational Characterization of Bis 1 Methylpiperidin 4 Yl Amine Derivatives

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of novel chemical entities. In the case of bis(1-methylpiperidin-4-yl)amine derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR) provides a complete picture of their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy offer detailed insights into the chemical environment of each atom.

In the ¹H NMR spectrum of a typical this compound derivative, the protons of the N-methyl groups typically appear as a sharp singlet in the upfield region. The piperidine (B6355638) ring protons present as a series of multiplets, with their chemical shifts and coupling constants being highly dependent on their axial or equatorial positions and the nature of any substituents. The protons on the carbons adjacent to the nitrogen atoms are generally shifted downfield due to the electron-withdrawing effect of the nitrogen.

The ¹³C NMR spectrum provides complementary information. The carbon of the N-methyl groups resonates at a characteristic upfield position. The carbons of the piperidine rings appear in the aliphatic region, with the carbons bonded to nitrogen (C2, C6, and C4) showing a downfield shift compared to the other ring carbons. The chemical shifts are sensitive to the conformational state of the piperidine rings.

While specific spectral data for the parent this compound is not extensively published in publicly available literature, data from closely related analogues, such as 1-substituted piperidines, provide valuable reference points. For instance, in 1-(4-methylbenzyl)piperidine, the piperidine ring protons appear as multiplets between δ 1.77 and 3.76 ppm, and the N-CH₂ protons are observed at δ 3.76 ppm. rsc.org The piperidine ring carbons in such analogues typically resonate between δ 24 and 60 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogues

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.2 - 2.5 | 45 - 48 |

| Piperidine Ring (CH₂) | 1.4 - 3.0 | 25 - 55 |

| Piperidine Ring (CH-N) | 2.5 - 3.5 | 50 - 65 |

Note: These are approximate ranges based on data from related piperidine derivatives and may vary depending on the specific analogue and solvent used.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₂₅N₃, the expected monoisotopic mass is approximately 211.2048 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high accuracy, thereby verifying the elemental composition.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. In electron ionization (EI) mass spectrometry, cyclic amines like piperidine derivatives often undergo α-cleavage, leading to the loss of a substituent on the nitrogen or a fragment from the ring. For this compound, characteristic fragmentation would likely involve the cleavage of the C-N bonds of the piperidine rings and the central amine linkage. Common fragments would include the 1-methylpiperidin-4-yl cation and other smaller fragments resulting from ring opening and subsequent cleavages. The study of piperazine (B1678402) analogues, which share structural similarities, reveals that cleavage of the C-N bonds within the heterocyclic ring is a common fragmentation pathway. xml-journal.net

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₂₆N₃⁺ | 212.2121 |

| [M]⁺ | C₁₂H₂₅N₃⁺ | 211.2048 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the FT-IR spectrum is expected to show several key absorption bands.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C-H (sp³) | Stretch | 2800 - 3000 |

| C-N | Stretch | 1000 - 1250 |

| CH₂ | Bend | ~1450 |

Solid-State Structural Analysis

Understanding the three-dimensional arrangement of atoms in the solid state is crucial for comprehending intermolecular interactions and packing forces. Single-crystal X-ray diffraction is the definitive method for this purpose.

Single Crystal X-ray Diffraction Studies of this compound Analogues

While a crystal structure for the parent this compound has not been reported in the surveyed literature, studies on closely related "bis-piperidine" compounds provide valuable insights into the likely solid-state conformation. For example, the crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl reveals that the piperidine rings adopt a chair conformation. nih.gov This is the most stable conformation for a piperidine ring and is expected to be present in this compound as well.

Table 4: Representative Crystallographic Data for a Related Bis-piperidine Analogue (4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.128(2) | nih.govresearchgate.net |

| b (Å) | 12.2285(19) | nih.govresearchgate.net |

| c (Å) | 20.816(5) | nih.govresearchgate.net |

| α (°) | 90 | nih.govresearchgate.net |

| β (°) | 81.870(4) | nih.govresearchgate.net |

| γ (°) | 90 | nih.govresearchgate.net |

| Conformation | Piperidine rings in chair conformation | nih.gov |

Note: This data is for a related compound and serves as an illustrative example.

Quantum Chemical and Computational Modeling

Quantum chemical calculations provide a theoretical framework to complement experimental findings and to predict molecular properties. Density Functional Theory (DFT) is a widely used computational method for studying the geometry, electronic structure, and spectroscopic properties of molecules.

For this compound derivatives, DFT calculations can be employed to:

Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles, as well as the relative energies of different conformers.

Predict spectroscopic data: Theoretical NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra can be calculated and compared with experimental data to aid in spectral assignment.

Analyze the electronic structure: The distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) can be visualized to understand the reactivity and potential interaction sites of the molecule.

Computational studies on related piperidine-containing compounds have demonstrated the utility of these methods. For instance, DFT calculations have been used to investigate the conformational preferences and NMR parameters of 4-(1-pyrrolidinyl)piperidine. Such studies often employ basis sets like 6-311G(d,p) to achieve a good balance between accuracy and computational cost.

Table 5: Commonly Used Computational Methods for Studying Piperidine Derivatives

| Method | Basis Set | Properties Investigated |

| Density Functional Theory (DFT) | 6-31G(d), 6-311G(d,p) | Geometry optimization, NMR shifts, IR frequencies |

| Time-Dependent DFT (TD-DFT) | 6-311+G(d,p) | Electronic absorption spectra |

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its most stable three-dimensional geometry. researchgate.net This method is used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface. uctm.edu For this compound, DFT calculations would be essential to understand the preferred conformations of the two piperidine rings and the geometry of the central amine linker.

Piperidine rings typically adopt a stable chair conformation, similar to cyclohexane. wikipedia.org In this compound, each of the two 1-methylpiperidine (B42303) units would be expected to exist in a chair form. DFT optimization would clarify the orientation of the methyl groups (axial vs. equatorial) and the geometry of the connection at the C4 positions. Studies on similar piperidine derivatives using DFT methods like B3LYP with basis sets such as 6-311+G(d,p) have shown excellent correlation with experimental data from techniques like X-ray diffraction and electron diffraction. uctm.eduijsr.net For instance, in 4-Amino-2,2,6,6-tetramethylpiperidine (ATMP), the calculated N-C bond length of 1.48 Å and C-C bond length of 1.54 Å are consistent with experimental findings. ijsr.net Similarly, DFT calculations on N,N'-disubstituted piperazines have been used to determine their structural parameters. researchgate.net

A DFT-optimized geometry of this compound would provide the foundation for all further computational analyses, including the prediction of spectroscopic and electronic properties.

| Parameter | Typical Calculated Value (for related piperidines) | Reference Compound |

| C-N (ring) Bond Length | 1.47 - 1.48 Å | 4-Amino-2,2,6,6-tetramethylpiperidine ijsr.net |

| C-C (ring) Bond Length | 1.53 - 1.54 Å | 4-Amino-2,2,6,6-tetramethylpiperidine ijsr.net |

| N-C (exocyclic) Bond Length | ~1.47 Å | 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione uctm.edu |

| C-N-C (ring) Bond Angle | ~111° - 112° | Substituted Piperidines |

| C-C-C (ring) Bond Angle | ~110° - 111° | Substituted Piperidines |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A small gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the central secondary amine, which possesses a lone pair of electrons. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals. FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. DFT calculations on various piperidine and piperazine derivatives have been employed to determine their HOMO-LUMO energies and analyze their reactivity. researchgate.netmdpi.com For example, studies on piperidine-based compounds have utilized FMO analysis to provide insights into their electronic stability and reactivity. researchgate.net

| Parameter | Calculated Value (eV) (for Alpidem) | Method/Basis Set |

| EHOMO | -6.0316 | B3LYP/6-311G(d,p) researchgate.net |

| ELUMO | -0.2365 | B3LYP/6-311G(d,p) researchgate.net |

| Energy Gap (ΔE) | 5.7951 | B3LYP/6-311G(d,p) researchgate.net |

Note: Data from a study on Alpidem, an imidazopyridine derivative, is used as an illustrative example of typical FMO parameters calculated via DFT.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecule's van der Waals surface. researchgate.net Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero or slightly negative potential, respectively. researchgate.net

For this compound, an MEP map would show the most negative potential (red) concentrated around the lone pairs of the three nitrogen atoms, identifying them as the primary sites for protonation and interaction with electrophiles. The hydrogen atom of the central N-H group and the hydrogens on the carbon skeleton would exhibit positive potential (blue), making them sites for interaction with nucleophiles. MEP analysis is routinely used alongside DFT studies to understand the reactive behavior of heterocyclic compounds, including piperidine and piperazine derivatives. uctm.eduresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. wisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu This energy value represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Hypothetical) |

| n(Ncentral) | σ(C4-H) | ~5-10 |

| n(Nring) | σ(C-C)vicinal | ~2-5 |

| σ(C-H) | σ*(N-C) | ~1-3 |

Note: E(2) values are hypothetical, based on typical stabilization energies observed in similar amine compounds.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes. biointerfaceresearch.com While raw calculated frequencies are often systematically higher than experimental values, they can be scaled using an appropriate factor to achieve good agreement. biointerfaceresearch.com For this compound, DFT would predict characteristic vibrational modes for N-H stretching, C-N stretching, C-H stretching, and the various bending and rocking modes of the piperidine rings. ijsr.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These predictions are valuable for assigning peaks in experimental spectra and understanding how the electronic environment influences the shielding of each nucleus. Computational studies on piperidine derivatives have demonstrated a strong correlation between calculated and experimental spectroscopic data. researchgate.netresearchgate.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (for ATMP) | Experimental Wavenumber (cm⁻¹) (for ATMP) |

| N-H stretch | 3380 | 3360 |

| asym. CH₃ stretch | 3005 | 3000 |

| sym. CH₂ stretch | 2880 | 2875 |

| C-N stretch | 1250 | 1245 |

Note: Data from a study on 4-Amino-2,2,6,6-tetramethylpiperidine (ATMP) is used as an illustrative example. ijsr.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations are excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time at a given temperature. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape, flexibility, and interactions with a solvent or other molecules. nih.gov

Mechanistic Studies and Reaction Pathways Involving Bis 1 Methylpiperidin 4 Yl Amine

Elucidation of Oxidation and Reduction Mechanisms

Detailed experimental or computational studies elucidating the specific oxidation and reduction mechanisms of Bis(1-methylpiperidin-4-yl)amine are not readily found in the current body of scientific literature. However, based on the general reactivity of tertiary amines and secondary amines, potential pathways can be inferred.

The oxidation of this compound would likely involve the nitrogen atoms. The two tertiary amine groups within the piperidine (B6355638) rings are susceptible to oxidation to form N-oxides. This transformation typically proceeds via the reaction with oxidizing agents such as hydrogen peroxide or peroxy acids. The central secondary amine could also undergo oxidation, potentially leading to the formation of a nitroxide radical or, under harsher conditions, cleavage of the C-N bond.

Conversely, the reduction of this compound itself is unlikely under standard conditions as the amine functionalities are already in a reduced state. Reduction reactions would be more relevant for derivatives of this compound, for instance, if the piperidine rings contained carbonyl groups or if the central nitrogen was part of an imine or amide functionality. In such hypothetical scenarios, reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) could be employed to reduce these functionalities back to the corresponding amines.

Detailed Analysis of Nucleophilic Substitution Pathways

The central secondary amine of this compound presents a primary site for nucleophilic substitution reactions. As a nucleophile, the lone pair of electrons on the nitrogen can attack electrophilic centers.

A common reaction would be N-alkylation, where the secondary amine reacts with an alkyl halide (e.g., methyl iodide) in an Sₙ2 fashion. The reaction would proceed via a transition state where the nitrogen-carbon bond is being formed simultaneously with the breaking of the carbon-halogen bond. The product would be a tertiary amine. The rate of this reaction would be influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide.

Another potential nucleophilic substitution is acylation, where the secondary amine reacts with an acyl chloride or an acid anhydride (B1165640) to form an amide. This reaction is typically rapid and proceeds through a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate which then collapses to expel the leaving group (e.g., chloride ion).

Mechanistic Investigations of Cyclization and Condensation Reactions

Specific mechanistic investigations into cyclization and condensation reactions involving this compound are not documented. However, its structure suggests potential for such transformations.

For instance, if reacted with a dicarbonyl compound, this compound could potentially undergo a condensation reaction to form a new heterocyclic ring system. The mechanism would likely involve the initial formation of an imine or enamine intermediate, followed by an intramolecular cyclization step.

Intramolecular cyclization could also be envisioned if a reactive functional group were introduced onto one of the piperidine rings. For example, a haloalkyl chain attached to one of the methyl groups could potentially undergo an intramolecular nucleophilic substitution with the central secondary amine to form a bridged bicyclic structure. The feasibility of such a reaction would depend on the ring size being formed and the conformational flexibility of the molecule.

Exploration of Catalytic Reaction Mechanisms involving this compound as a Substrate or Ligand

The potential for this compound to act as a ligand in catalysis is a more plausible area of investigation, though specific studies are lacking. The presence of three nitrogen atoms with lone pairs of electrons makes it a potential tridentate or bidentate ligand for various metal catalysts.

If used as a ligand, the mechanism of a catalytic reaction would be highly dependent on the specific metal and the transformation being catalyzed. For example, in a cross-coupling reaction, the amine could coordinate to the metal center, influencing its electronic properties and steric environment, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination steps.

As a substrate in a catalytic reaction, for instance, in a C-H activation/functionalization reaction, a metal catalyst could selectively activate a C-H bond adjacent to one of the nitrogen atoms. The mechanism would likely involve coordination of the nitrogen to the metal, followed by oxidative addition of the C-H bond to the metal center, and subsequent functionalization. However, without experimental data, these remain hypothetical pathways.

Research Applications and Biological Relevance of Bis 1 Methylpiperidin 4 Yl Amine and Its Analogues

Applications in Coordination Chemistry

A thorough investigation into the coordination chemistry of Bis(1-methylpiperidin-4-yl)amine yields no specific studies on its use as a ligand for the design and synthesis of metal complexes or its role in transition metal-catalyzed reactions.

Design and Synthesis of Metal Complexes utilizing this compound as a Ligand

The scientific literature contains extensive research on the use of "bis-amine" ligands in coordination chemistry. For instance, amine bis(phenolate) and bis(indolyl) ligands have been successfully employed to create stable complexes with various metals, including rare-earth elements and transition metals. rsc.orgrsc.orgnih.gov These complexes have shown utility in polymerization reactions and other catalytic processes. However, there are no available research articles that specifically document the synthesis of metal complexes using this compound as a chelating ligand. The potential for the two nitrogen atoms of the piperidine (B6355638) rings and the central secondary amine to coordinate with a metal center is theoretically plausible, but experimental evidence of such complexes is not present in the reviewed literature.

Role in Transition Metal-Catalyzed Reactions

Similarly, while transition metal complexes bearing amine ligands are a cornerstone of catalysis, there is no direct evidence of this compound being employed in this capacity. Research in this area tends to focus on ligands with specific electronic and steric properties designed to influence the outcome of catalytic reactions such as olefin polymerization or hydrophosphonylation. rsc.orgnih.gov The unique spatial arrangement and flexibility of this compound could potentially offer interesting catalytic properties, but this remains a hypothetical assertion without supporting research.

Role as Key Intermediate and Building Block in Complex Organic Synthesis

The use of piperidine derivatives as foundational scaffolds in organic synthesis is well-established. However, the specific application of this compound as a key intermediate for more complex molecules is not explicitly detailed in the literature.

Synthesis of Advanced Heterocyclic Systems for Diverse Applications

The synthesis of advanced heterocyclic systems often relies on the use of bifunctional building blocks. Various "bis" compounds are utilized to construct larger, more complex ring systems. For example, bis(enaminone) has been used as a precursor for the synthesis of bis(azoles) and bis(azines). While this demonstrates a synthetic strategy that could potentially be applied to this compound, there are no published examples of its use in creating advanced heterocyclic systems. The reactivity of the secondary amine could, in principle, allow for its incorporation into larger heterocyclic frameworks, but this has not been reported.

Development of Novel Molecular Scaffolds for Drug Discovery Research

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. mdpi.com Researchers frequently utilize piperidine-based building blocks to develop novel molecular scaffolds for drug discovery, targeting a range of conditions from neurological disorders to infectious diseases. For instance, various piperidine derivatives have been investigated as dopamine (B1211576) transporter (DAT) inhibitors and as potential treatments for pain. nih.gov The structure of this compound presents a unique three-dimensional scaffold that could be of interest in the design of new therapeutic agents. However, a review of the literature did not uncover any instances where this specific compound was used as a foundational scaffold for drug development.

Biological Activity and Mechanistic Investigations

While many analogues of this compound exhibit significant biological activity, there is a lack of direct studies on the biological effects and mechanism of action of the parent compound itself. The pharmacological profiles of related piperidine-containing molecules suggest that this compound could interact with biological targets, but this has not been experimentally verified. For example, various aminopiperidines have been studied for their effects on the dopamine transporter, and other piperidine derivatives have been explored for their potential as analgesics and antiviral agents. nih.govmdpi.com These studies, however, focus on molecules with additional functional groups or different substitution patterns, making it difficult to extrapolate their findings directly to this compound.

Enzyme Inhibition Studies and Mechanisms of Action

There is a lack of specific enzyme inhibition data for this compound in the available research. However, the piperidine scaffold is a common feature in various enzyme inhibitors. For instance, derivatives of 3,5-bis(bromohydroxybenzylidene)piperidin-4-one have been identified as selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1), a target in hormone-dependent cancers.

Furthermore, some benzoylpiperidine derivatives have been developed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system and implicated in cancer progression. nih.govnih.gov These inhibitors, characterized by a diphenylsulfide-benzoylpiperidine scaffold, have shown high enzymatic inhibition activity in the low nanomolar range. nih.gov

A different class of piperidine derivatives, those containing a phenylsulfonyl piperazine (B1678402) structure, has been investigated for the inhibition of α-amylase, an enzyme relevant to the management of diabetes mellitus. One such derivative demonstrated more substantial potential for inhibition than the standard drug acarbose.

Although not directly focused on this compound, these studies highlight the potential of the piperidine core to be a key structural element in the design of potent and selective enzyme inhibitors. The specific enzymatic targets of this compound itself remain an area for future investigation.

Receptor Binding and Ligand-Target Interaction Profiling

The 4-(p-fluorobenzoyl)piperidine fragment is a known pharmacophore that is crucial for the binding of certain ligands to the 5-HT2A receptor. nih.gov This highlights the importance of the substituted piperidine motif in achieving specific receptor interactions.

While no direct binding data for this compound is available, the established role of the piperidine scaffold in mediating interactions with various receptors suggests that this compound could also exhibit affinity for specific biological targets. Further research is necessary to elucidate its receptor binding profile.

Modulation of Signal Transduction Pathways and Cellular Responses

There is no direct evidence in the reviewed literature detailing the modulation of signal transduction pathways or specific cellular responses by this compound. However, studies on related bis-amino and piperidine derivatives offer a glimpse into the potential biological activities of this class of compounds.

For instance, a bisamino derivative of β-Elemene, 2,2'-((1R,3R,4S)-4-methyl-4-vinylcyclohexane-1,3-diyl) bis(prop-2-en-1-amine), has been shown to inhibit glioblastoma growth by downregulating the Yes-associated protein (YAP) signaling pathway. nih.gov This compound was found to inhibit the migration and proliferation of glioblastoma cells and induce apoptosis. nih.gov Overexpression of YAP partially counteracted the anti-glioblastoma effects of this compound, pointing to the crucial role of this signaling pathway in its mechanism of action. nih.gov

Another example is a novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), which has demonstrated cytotoxic activity against various cancer cell lines. nih.gov Its mechanism of action involves the upregulation of apoptotic proteins like caspase-3 and p53, and the downregulation of proliferative proteins such as VEGF, PCNA, and Ki67. nih.gov

These findings with structurally related compounds suggest that bis-amino compounds can significantly impact key signaling pathways involved in cell growth, proliferation, and apoptosis. The specific effects of this compound on cellular signaling remain to be determined.

Impact on Cellular Metabolic Pathways

Information regarding the specific impact of this compound on cellular metabolic pathways is not available in the current body of scientific literature. However, the field of metabolomics has been utilized to understand how other compounds affect cancer cell metabolism. For instance, untargeted metabolomics has been employed to identify metabolic pathways in glioblastoma cells affected by treatments with paclitaxel (B517696) and etoposide. mdpi.com This research revealed significant alterations in pathways such as the urea (B33335) and citric acid cycles, and the metabolism of various amino acids. mdpi.com

While this does not directly pertain to this compound, it illustrates a powerful methodology that could be applied to investigate the metabolic effects of this compound. Such studies, often termed "metabolic profiling," can provide a comprehensive overview of the changes in cellular metabolism upon treatment with a specific agent. nih.gov

Research in Anticancer Strategies and Antitumor Mechanisms

While direct anticancer research on this compound is not documented in the available literature, the piperidine scaffold is a key component of numerous compounds investigated for their antitumor properties.

Tetracyclic bis-piperidine alkaloids (TcBPAs), isolated from marine sponges, exhibit antiproliferative activities at low micromolar concentrations against a range of cancer cell lines, including leukemia, melanoma, and various solid tumors. nih.govnih.gov These complex natural products feature two central piperidine units within a macrocyclic framework. nih.gov

Simpler, synthetic N-methylpiperidine derivatives have also been evaluated for their anticancer potential. For example, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine have shown cytotoxicity against human colon carcinoma cell lines with IC50 values in the low micromolar range. nih.gov In another study, a novel piperidine derivative, compound 17a, was identified as a colchicine (B1669291) binding site inhibitor that could induce apoptosis and inhibit the epithelial-mesenchymal transition in prostate cancer cells. nih.gov

A bis-carbazole derivative was found to have potent anticancer properties against breast cancer cell lines by impacting cell cytoskeleton dynamics and activating apoptotic pathways. mdpi.com These findings underscore the diverse anticancer mechanisms that can be accessed through modifications of the piperidine and bis-amino structures.

Table of Anticancer Activity of Selected Piperidine and Bis-piperidine Analogues

| Compound/Analogue Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29, BE (colon carcinoma) | 6-11 µM (oxic IC50) | nih.gov |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29, BE (colon carcinoma) | 6-11 µM (oxic IC50) | nih.gov |

| Piperidine derivative 17a | MGC803, PC3, MCF7 | 1.09 µM, 0.81 µM, 1.30 µM (IC50) | nih.gov |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (breast cancer) | 1.00 µM (GI50) | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 (non-small cell lung cancer) | 1.35 µM (GI50) | mdpi.com |

| Bis-carbazole derivative | MCF-7, MDA-MB-231 (breast cancer) | Potent, selective for cancer cells | mdpi.com |

There is no information available that directly links this compound or its close analogues to the inhibition of glycolysis. However, targeting the altered metabolism of cancer cells, specifically their reliance on glycolysis (the Warburg effect), is a recognized anticancer strategy. Various small molecules have been developed to inhibit key glycolytic enzymes.

While not containing a piperidine scaffold, compounds like 2-deoxyglucose (2-DG), lonidamine, and others have been shown to inhibit glycolysis and exert anticancer effects. This general strategy of targeting cancer metabolism provides a potential avenue for the future investigation of novel compounds, including piperidine derivatives.

Proteasome Inhibition Studies

The 26S proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, thereby regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its inhibition has emerged as a key strategy in cancer therapy. Research into compounds structurally related to this compound has identified novel proteasome inhibitors.

A notable example is the hexapeptide 4A6, which, while not a direct analogue, demonstrates the potential of complex molecules to target the proteasome. Studies have shown that 4A6 is a potent, selective, and reversible inhibitor of the chymotrypsin-like activity associated with the β5 subunit (PSMB5) of the 26S proteasome. nih.gov Its inhibitory potency was determined using a cell-based luminogenic assay, revealing a significant effect on proteasome activity. nih.gov The mechanism of action for these types of inhibitors is a hallmark of proteasome inhibition, leading to the accumulation of ubiquitinated proteins, which is toxic to cancer cells and triggers apoptosis. nih.gov

The potency of these peptide-based inhibitors often correlates directly with their ability to inhibit cancer cell growth. nih.gov Further studies have explored derivatives and dimers of such lead compounds, establishing a clear relationship between their proteasome inhibitory activity and their cytotoxic effects. nih.gov For instance, human myeloid THP1 cells that developed resistance to the clinical proteasome inhibitor bortezomib (B1684674) (BTZ) by mutating the PSMB5 subunit also showed high cross-resistance to 4A6 and its related peptides, confirming the shared target. nih.gov

Table 1: Proteasome Inhibition and Cytotoxicity of Peptide Inhibitors

| Compound | Proteasome Inhibition IC₅₀ (µM) |

| Bortezomib (BTZ) | 0.0074 ± 0.002 |

| 4A6 | 0.21 ± 0.05 |

| 4A6-dimer | 0.49 ± 0.12 |

| 4E11 | 2.4 ± 0.5 |

This table showcases the half-maximal inhibitory concentration (IC₅₀) of various compounds against chymotrypsin-like proteasome activity. Data sourced from a study on synthetic, library-based hexapeptides. nih.gov

Mechanisms of Apoptosis Induction

The cytotoxic effects of proteasome inhibitors, including analogues of this compound, are primarily mediated through the induction of apoptosis, or programmed cell death. A key indicator of proteasome inhibition is the buildup of polyubiquitinated proteins within the cell. nih.gov These proteins, which are normally degraded, accumulate to toxic levels and initiate the apoptotic cascade. nih.gov

Western blot analysis of cells treated with proteasome inhibitors like the hexapeptide 4A6 reveals a characteristic smear, representing the accumulation of these ubiquitinated proteins. nih.gov This event is a direct consequence of blocking the proteasome's degradative function and serves as a crucial trigger for apoptosis. nih.gov The ability of 3,5-bis(arylidene)-4-piperidone analogues to act as cytotoxic agents further underscores the potential of the piperidone scaffold in designing molecules that can induce cell death in cancer lines. nih.gov These compounds have been shown to reset the metabolic phenotype of cancer cells, inhibiting glycolysis, which is a key metabolic pathway for tumor proliferation. nih.gov By targeting fundamental cellular processes like protein degradation and metabolism, these compounds effectively push cancer cells toward apoptosis.

Antimicrobial and Antioxidant Activity Studies of Functionalized Analogues

The chemical scaffold of this compound has been a foundation for developing functionalized analogues with significant antimicrobial and antioxidant properties. The search for new agents to combat infectious diseases and oxidative stress is a major focus of medicinal chemistry. ekb.eg

Antimicrobial Activity: Analogues such as bis(imino)pyridines have demonstrated moderate in vitro antimicrobial activity against several pathogenic bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and the methicillin-resistant S. aureus (MRSA). nih.gov Antifungal activity against Candida albicans has also been confirmed for these compounds. nih.gov Similarly, novel bis-isatin carbohydrazone derivatives have been shown to display a broad spectrum of antimicrobial activities, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml against tested microorganisms. researchgate.net Studies on synthetic bis-chalcones also revealed strong antibacterial properties against E. coli, P. aeruginosa, S. aureus, and S. enteritidis. mdpi.com

Antioxidant Activity: Free radicals can cause significant damage to lipids, proteins, and DNA if not controlled by antioxidants. ekb.eg Various functionalized analogues have been evaluated for their ability to scavenge free radicals. A series of bis(imino)pyridines exhibited excellent antioxidant properties in multiple assays, with some derivatives proving more potent than standard antioxidants like ascorbic acid and Trolox. nih.gov The antioxidant mechanism for hydroxyl-substituted versions is believed to involve hydrogen atom transfer (HAT). nih.gov Other studies on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and N,N'-(dialkoyl/diaroyl)-4,4'-methylenedianiline compounds have also reported varied but promising antioxidant activities, often evaluated using DPPH and H₂O₂ scavenging assays. ekb.egeurjchem.com

Table 2: Antimicrobial Activity of Functionalized Analogues

| Compound Type | Tested Pathogens | Observed Activity |

| Bis(imino)pyridines | P. aeruginosa, E. coli, S. aureus, MRSA, C. albicans | Moderate antibacterial and antifungal activity. nih.gov |

| Bis-isatin carbohydrazones | Various bacteria and fungi | Broad-spectrum activity with MICs from 6.25-100 μg/ml. researchgate.net |

| Synthetic Bis-chalcones | E. coli, P. aeruginosa, S. aureus, S. enteritidis | Strong antibacterial activity. mdpi.com |

| Fluoro-aromatic amides | Bacteria and fungi | Potent antibacterial and antifungal activities. ekb.eg |

This table summarizes the antimicrobial findings for different classes of compounds analogous or related to the core structure.

Research on Neurological and Psychiatric Disorder Targets

Analogues of this compound are valuable tools in the study of neurological and psychiatric disorders, particularly neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov A key target in this area is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). The degeneration of cholinergic neurons and subsequent decrease in AChE levels are hallmarks of these conditions. nih.govnih.gov

Radiolabeled esters of 1-methyl-4-hydroxypiperidine have been designed as substrate analogues for acetylcholine to measure AChE activity in the brain using positron emission tomography (PET). nih.govnih.gov Two prominent examples are N-[11C]methylpiperidin-4-yl acetate (B1210297) ([11C]MP4A) and 1-[11C]methylpiperidin-4-yl propionate (B1217596) ([11C]PMP). nih.govnih.gov These compounds are lipophilic and can readily cross the blood-brain barrier. nih.govnih.gov Once in the brain, they are specifically hydrolyzed by AChE. nih.govnih.gov This hydrolysis yields a hydrophilic metabolite, N-[11C]methylpiperidinol ([11C]MP4OH), which is polar and gets trapped in the brain. nih.govnih.gov The rate of this reaction and the accumulation of the metabolite allow for the non-invasive mapping and quantification of AChE activity, providing crucial insights into disease progression and the effectiveness of therapeutic interventions. nih.govnih.gov [11C]PMP is particularly noted for its slower hydrolysis rate, which permits more precise measurements of AChE activity. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds into effective drug candidates. These studies systematically modify a chemical structure to understand how specific changes affect its biological activity.

QSAR methodologies, including 2D, 3D, and 4D approaches, have been applied to various series of piperidine-containing compounds to build predictive models. researchgate.netresearchgate.netnih.gov For instance, QSAR studies on N-benzylpiperidine derivatives as AChE inhibitors have helped to derive models that correlate physicochemical properties with inhibitory activity. researchgate.net These models can predict the therapeutic potency of new derivatives and identify the essential structural features required for effective binding to the target receptor. researchgate.net Similarly, QSAR models for aminobenzimidazole derivatives as EGFR inhibitors have shown strong stability and predictive ability, providing theoretical guidance for the development of new anticancer agents. nih.gov These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Advanced Methodological Considerations in Research on Bis 1 Methylpiperidin 4 Yl Amine

Advanced Chromatographic Purification and Separation Techniques

The purification of Bis(1-methylpiperidin-4-yl)amine from reaction mixtures and the separation of potential stereoisomers demand advanced chromatographic techniques. Given the basic nature of the amine functional groups, specialized approaches are required to achieve high purity.

Normal-phase chromatography on silica (B1680970) gel can be challenging due to strong interactions between the basic amine and acidic silanol (B1196071) groups, often leading to peak tailing and poor separation. To mitigate these issues, amine-functionalized silica or the addition of a competing amine, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase is often employed. nih.govacs.org Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a powerful alternative, particularly when using columns designed for basic compounds and mobile phases with appropriate pH control and ion-pairing agents.

A multi-step purification protocol is often necessary to achieve the desired purity for subsequent biological and structural studies. This may involve an initial flash chromatography step followed by preparative HPLC.

Table 1: Illustrative Preparative HPLC Parameters for this compound Purification

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 500 µL of crude sample dissolved in Mobile Phase A |

This table presents a representative method; actual conditions may need to be optimized.

Analytical Validation and Purity Assessment Protocols

Rigorous analytical validation is paramount to ensure the reliability of data generated in subsequent studies. The validation of analytical procedures for this compound should adhere to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). europa.eufda.gov

Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). amazonaws.comresearchgate.net High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or a charged aerosol detector (CAD), is a common technique for purity assessment. usp.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).

Table 2: Representative Analytical Validation Parameters for an HPLC Purity Method

| Parameter | Acceptance Criteria |

| Specificity | The method should be able to resolve the main peak from impurities and degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |

| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |

This table outlines typical validation criteria based on ICH guidelines. europa.eu

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound, a bis-heterocyclic amine, can be approached through various synthetic routes. Optimization of reaction conditions is critical to maximize yield and selectivity, minimizing the formation of by-products. nih.govnih.govacs.org A common strategy involves the reductive amination of 1-methyl-4-piperidone (B142233) with a suitable amine or the N-alkylation of a precursor diamine.

Factors to consider during optimization include the choice of solvent, catalyst, temperature, reaction time, and stoichiometry of reactants. Design of Experiments (DoE) can be a powerful tool to systematically explore the reaction space and identify optimal conditions. nih.gov

Table 3: Example of Reaction Condition Optimization for the Synthesis of a Bis-heterocyclic Amine

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Solvent | Dichloromethane (B109758) | Tetrahydrofuran | Methanol (B129727) | Methanol |

| Reducing Agent | Sodium triacetoxyborohydride (B8407120) | Sodium cyanoborohydride | Sodium borohydride (B1222165) | Sodium borohydride |

| Temperature (°C) | 25 | 0 | 25 | 25 |

| Reaction Time (h) | 24 | 48 | 12 | 12 |

| Yield (%) | 65 | 72 | 85 | 85 |

| Purity (%) | 90 | 92 | 95 | 95 |

This table illustrates a hypothetical optimization study for a related synthesis, highlighting the impact of different parameters.

Cell-Based Assay Methodologies for Biological Evaluation

To investigate the biological activity of this compound, particularly its potential as a bivalent ligand for G-protein coupled receptors (GPCRs), a variety of cell-based assays are employed. nih.govnih.gov These assays are crucial for determining the compound's functional activity, such as agonism or antagonism, and its effect on cell viability.

Common cell viability assays include the MTT, MTS, and ATP-based assays, which measure metabolic activity as an indicator of cell health. nih.govetsu.edupromega.com For functional assessment, reporter gene assays, calcium mobilization assays, and cAMP assays are frequently used to measure the downstream signaling events upon receptor activation or inhibition. nih.gov

Table 4: Overview of Cell-Based Assays for Evaluating this compound

| Assay Type | Principle | Information Gained |

| MTT Assay | Colorimetric assay measuring the reduction of tetrazolium dye by mitochondrial dehydrogenases in viable cells. nih.gov | Cell viability and cytotoxicity. |

| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration upon GPCR activation, often using fluorescent calcium indicators. | Functional activity (agonist/antagonist) at Gq-coupled receptors. |

| cAMP Assay | Measures changes in intracellular cyclic AMP levels upon GPCR activation, typically using immunoassays or reporter systems. | Functional activity at Gs- or Gi-coupled receptors. |

| Reporter Gene Assay | Measures the expression of a reporter gene (e.g., luciferase) under the control of a response element linked to a specific signaling pathway. | Pathway-specific receptor activation. |

High-Throughput Screening and Virtual Screening Protocols

In the early stages of drug discovery, high-throughput screening (HTS) and virtual screening are invaluable tools for identifying lead compounds. nih.govresearchgate.net For a compound like this compound, these techniques can be used to screen large libraries of related compounds to identify derivatives with improved potency, selectivity, or pharmacokinetic properties.

Virtual screening involves computational methods to predict the binding affinity of molecules to a target receptor. This can be done through ligand-based approaches, which rely on the similarity to known active compounds, or structure-based approaches, which use the three-dimensional structure of the target protein.

HTS involves the automated testing of a large number of compounds in a specific biological assay. researchgate.net This allows for the rapid identification of "hits" that can be further optimized.

Table 5: Comparison of Screening Protocols

| Protocol | Description | Advantages | Disadvantages |

| Virtual Screening | Computational prediction of ligand-target interactions. | Cost-effective, rapid screening of vast chemical space. | Dependent on the quality of the model; can generate false positives/negatives. |

| High-Throughput Screening (HTS) | Automated experimental testing of large compound libraries. nih.gov | Provides direct experimental evidence of activity. | Higher cost and resource-intensive; may miss compounds with subtle effects. |

Crystallization Techniques for Structural Determination

Obtaining a high-resolution three-dimensional structure of this compound, either alone or in complex with its biological target, is crucial for understanding its mode of action and for structure-based drug design. X-ray crystallography is the primary method for this purpose. nih.govresearchgate.net

Crystallization of small molecules like this compound typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Finding the right crystallization conditions can be a process of trial and error, screening various solvents, temperatures, and concentrations.

For protein-ligand complexes, co-crystallization or soaking the ligand into pre-existing protein crystals are common techniques. nih.gov The choice of method depends on factors such as the solubility of the ligand and the stability of the protein crystals.

Table 6: Common Crystallization Techniques

| Technique | Description | Applicability |

| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation. | Small molecules. |

| Vapor Diffusion (Hanging/Sitting Drop) | A drop containing the compound and precipitant is equilibrated against a larger reservoir of precipitant, leading to a gradual increase in concentration and crystallization. | Proteins and protein-ligand complexes. |

| Co-crystallization | The protein and ligand are mixed prior to setting up crystallization trials. nih.gov | When the ligand is required for protein stability or induces a conformational change necessary for crystallization. |

| Soaking | Pre-formed protein crystals are transferred to a solution containing the ligand. nih.gov | When protein crystals are robust and the ligand can diffuse into the crystal lattice. |

Future Research Directions and Emerging Trends for Bis 1 Methylpiperidin 4 Yl Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of Bis(1-methylpiperidin-4-yl)amine and its analogues is a foundational area for future research. Current synthetic strategies often rely on classical methods that may involve harsh reaction conditions or the use of hazardous reagents. Future efforts will likely focus on the development of more efficient, sustainable, and versatile synthetic routes.